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Compound of Interest

Compound Name:
Methyl 2-amino-5-

phenoxybenzoate

CAS No.: 1100393-44-9

Cat. No.: B1419604

Get Quote

Part 1: Executive Summary & Structural Dynamics
Phenoxy-substituted anthranilates represent a unique class of scaffolds where the stability of

the ester linkage and the aniline nitrogen is modulated by the bifunctional electronic nature of

the phenoxy group (

). Unlike simple alkyl substituents, the phenoxy moiety acts as an electron-withdrawing group
(EWG) by induction (

) but a strong electron-donating group (EDG) by resonance (

).

The chemical stability of these compounds is governed by the positional isomerism of the

phenoxy ring relative to the anthranilate core (positions 3, 4, 5, or 6). This guide establishes

that 4-phenoxy substitution typically offers the highest hydrolytic stability due to resonance

donation reducing carbonyl electrophilicity, whereas 6-phenoxy substitution provides kinetic

stability via steric shielding but risks conformational disruption of the intramolecular H-bond.
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The Scaffold & Numbering System
For this analysis, the anthranilate core is numbered with the ester carbonyl at position 1 and

the amine at position 2.

Core: Alkyl 2-aminobenzoate

Substituent: Phenoxy (

)

Critical Interactions:

Intramolecular H-Bond: Between

and

(stabilizes the ground state; critical for photostability).

Ortho-Effect: Substituents at positions 3 and 6 impose steric pressure.

Part 2: Hydrolytic Stability & Electronic Effects
The primary degradation pathway for anthranilates is ester hydrolysis (

mechanism under basic conditions,

under acidic conditions). The rate of hydrolysis (

) is strictly controlled by the electron density at the carbonyl carbon.

Hammett Substituent Effects
Using the Hammett equation

, we can predict the stability relative to unsubstituted anthranilates. The phenoxy group exhibits
distinct

values:

(+0.25): Electron-withdrawing (Inductive).
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(-0.32): Electron-donating (Resonance).

Positional Stability Matrix
Position relative to
Ester

Electronic Effect Mechanism
Predicted Stability
(Hydrolysis)

3-Phenoxy (Meta) Inductive EWG
Increases

electrophilicity.

Lower (Faster

Hydrolysis)

4-Phenoxy (Para) Resonance EDG
Decreases

electrophilicity.

Higher (Slower

Hydrolysis)

5-Phenoxy (Meta) Inductive EWG
Increases

electrophilicity.

Lower (Faster

Hydrolysis)

6-Phenoxy (Ortho) Steric Shielding
Blocks nucleophilic

attack.

Highest (Kinetic

Stability)

Technical Insight: While 6-phenoxy derivatives are kinetically stable against hydrolysis, the

steric bulk may twist the ester out of planarity with the benzene ring, disrupting the

conjugation and potentially lowering the energy barrier for oxidative degradation of

the amine.

Intramolecular Cyclization Risks
Unlike N-phenylanthranilic acids (fenamates) which readily cyclize to acridones using

polyphosphoric acid (PPA), ring-substituted phenoxy anthranilates are resistant to acridone

formation because the ether oxygen cannot easily act as a nucleophile to displace the amine.

Risk:Xanthone Formation. Under extreme acidic dehydration conditions (e.g.,
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), a 3-phenoxy isomer could theoretically cyclize to a xanthone derivative via intramolecular
Friedel-Crafts acylation, though this is rare in standard stability testing.

Part 3: Degradation Pathways & Visualization
The following diagram illustrates the competing degradation pathways. The "Safe Zone"

represents the stable anthranilate, while branches show potential breakdown products.
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Figure 1: Primary degradation pathways. Note that oxidation of the amine leads to colored azo

impurities, a common failure mode in stability testing.

Part 4: Experimental Protocols (Self-Validating)
To rigorously assess the stability of a new phenoxy-substituted anthranilate, the following

protocols must be executed. These are designed to be self-validating by including internal

standards and mass balance checks.

Protocol A: pH-Rate Profile Determination
Objective: Determine the pseudo-first-order rate constants (

) across the pH range 1–12.
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Buffer Preparation: Prepare 50 mM buffers (HCl/KCl for pH 1-2, Acetate for pH 3-5,

Phosphate for pH 6-8, Borate for pH 9-10). Crucial: Maintain constant ionic strength (

) using NaCl to eliminate salt effects.

Stock Solution: Dissolve compound in Acetonitrile (ACN) to 10 mM.

Initiation: Spike 50 µL stock into 4.95 mL pre-thermostated buffer (37°C). Final conc: 100 µM.

Sampling: At

hours, remove 200 µL aliquots.

Quenching: Immediately dilute into 200 µL cold ACN containing Benzoic Acid (Internal

Standard).

Analysis: HPLC-UV/Vis (Detection at 254 nm and 330 nm for anthranilate fluorescence).

Calculation: Plot

vs time. The slope is

.

Validation Check: The plot must be linear (

). If curvature exists, check for product inhibition or solubility precipitation.

Protocol B: Photostability (ICH Q1B Modified)
Anthranilates are fluorescent and can act as photosensitizers.

Sample Prep: Prepare a 1 mg/mL solution in Methanol/Water (50:50).

Exposure: Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) in a quartz cuvette.

Dark Control: Wrap a duplicate vial in aluminum foil and place alongside the test sample.

Endpoint: Analyze for N-oxide formation (M+16 peak in LC-MS) and dimerization (2M-2

peak).
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Pass Criteria: < 5% degradation relative to Dark Control.

Part 5: Quantitative Data Summary
The following table summarizes predicted kinetic parameters based on literature values for

analogous benzoate esters.

Parameter
Unsubstituted
Anthranilate

4-Phenoxy
Anthranilate

5-Phenoxy
Anthranilate

Est.

(pH 7.4, 37°C)
~120 hours

~180 hours

(Stabilized)

~90 hours

(Destabilized)

Dominant Effect
Resonance (

)

Resonance (

+

)

Inductive (

)

pKa (Conjugate Acid) ~2.1 ~2.3 (More basic N) ~1.9 (Less basic N)

Fluorescence

Quantum Yield

High (

)

Moderate (Quenching

possible)
High

Part 6: Workflow Visualization
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Tier 1: Rapid Screening
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Figure 2: Standardized stability testing workflow for anthranilate derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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